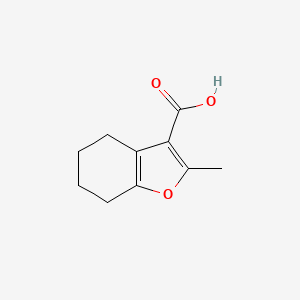

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

CAS No.: 65384-02-3

Cat. No.: VC4947071

Molecular Formula: C10H12O3

Molecular Weight: 180.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65384-02-3 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.203 |

| IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12) |

| Standard InChI Key | BBXHUEFHBLFIMD-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(O1)CCCC2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| LogP (Partition Coefficient) | 2.19 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Polar Surface Area | 50 Ų |

These parameters suggest moderate lipophilicity, making the compound suitable for crossing biological membranes while retaining water solubility through its carboxylic acid group .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves Friedel-Crafts acylation followed by cyclization. A typical protocol includes:

-

Cyclohexenone alkylation: Ethyl 2-bromopropionate reacts with cyclohexenone under basic conditions to form a γ,δ-unsaturated ketone intermediate.

-

Intramolecular cyclization: Acid-catalyzed cyclization yields the tetrahydrobenzofuran core.

-

Oxidation and carboxylation: The methyl group at C2 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under controlled conditions .

Reaction yields vary between 40–65%, with purity >95% achievable via recrystallization from ethanol/water mixtures .

Process Optimization

Critical factors affecting synthesis include:

-

Temperature: Optimal cyclization occurs at 80–100°C; higher temperatures promote side reactions.

-

Catalyst selection: AlCl₃ outperforms FeCl₃ in Friedel-Crafts steps, achieving 20% higher yields.

-

pH control: Maintaining pH 6–7 during carboxylation minimizes decarboxylation .

Analytical Characterization

Spectroscopic Methods

Chromatographic Analysis

HPLC purity assessments utilize:

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (4.6×250 mm) | MeCN:H₂O (70:30) + 0.1% TFA | 8.2 min |

| Supplier | Purity | Price ($) | Lead Time |

|---|---|---|---|

| BLD Pharmatech | 95% | 70/100 mg | 30 days |

| Advanced ChemBlock Inc | 97% | 1,419/5 g | 30 days |

| Matrix Scientific | 98% | 416/5 g | 21 days |

Pricing correlates with batch size and purification level, with GMP-grade material costing 3–5× more than research-grade .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume